molecular formula C21H15F4N5O2 B2681170 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 941973-08-6

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

货号: B2681170
CAS 编号: 941973-08-6
分子量: 445.378
InChI 键: HGLUKJMAZHKHJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetically derived small molecule investigated primarily for its role as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) [Link: https://pubmed.ncbi.nlm.nih.gov/30905393/]. The FGFR signaling pathway is a critical mediator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in a variety of cancers, making it a prominent target for therapeutic development [Link: https://www.nature.com/articles/s41571-019-0177-3]. This compound is characterized by its covalent binding mechanism, where it forms a irreversible bond with a specific cysteine residue in the ATP-binding pocket of the target kinases, leading to sustained suppression of kinase activity and downstream signaling pathways [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02032]. Its primary research value lies in the study of oncogenic signaling, particularly in models of tumors harboring FGFR amplifications, fusions, or mutations. Researchers utilize this inhibitor to elucidate the functional consequences of FGFR blockade, including the induction of apoptosis, inhibition of cell cycle progression, and suppression of tumor angiogenesis and metastasis in preclinical models. Furthermore, it serves as a crucial tool compound for investigating mechanisms of resistance to targeted therapies and for exploring combination treatment strategies with other anticancer agents.

属性

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O2/c1-12-17-10-26-30(16-8-4-14(22)5-9-16)19(17)20(32)29(28-12)11-18(31)27-15-6-2-13(3-7-15)21(23,24)25/h2-10H,11H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLUKJMAZHKHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of 4-fluorophenyl and trifluoromethyl substituents enhances its structural diversity and may contribute to its efficacy in various biological contexts.

PropertyValue
Molecular Formula C₁₄H₁₂F₄N₅O₂
Molecular Weight 301.28 g/mol
CAS Number 946331-97-1

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of the pyrazolo[3,4-d]pyridazine core have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism often involves the inhibition of specific kinases or signaling pathways associated with tumor growth.

  • Case Study 1 : A related compound demonstrated effective inhibition of MNK1/2 kinase activity, leading to reduced phosphorylation of eIF4E in MDA-MB-231 cells, which is critical for cancer cell proliferation and survival .

Anti-inflammatory Effects

The acetamide functional group present in the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

  • Case Study 2 : Research on related pyrazolo compounds showed significant reductions in inflammatory markers in RAW264.7 macrophage cells, indicating a promising avenue for treating inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cellular signaling pathways that regulate cell growth and survival.
  • Modulation of Gene Expression : By affecting transcription factors or signaling molecules, the compound can alter gene expression profiles associated with inflammation and cancer progression.
  • Receptor Interaction : It may interact with specific receptors to mediate its effects on cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence potency and selectivity.

SubstituentEffect on Activity
4-Fluorophenyl Group Enhances anticancer activity
Trifluoromethyl Group Increases lipophilicity
Acetamide Functionality Essential for anti-inflammatory properties

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Pyridine/Pyridazine Family

Compound 4f :

2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide

  • Substituents :
    • 4-Chlorophenyl at position 3
    • Phenyl at position 1
    • 4-Fluorophenyl on the acetamide side chain
  • Physical Properties :
    • Melting point: 214–216°C
    • IR peaks: 3325 cm⁻¹ (N-H), 1684 cm⁻¹ (C=O)
    • Molecular formula: C₂₇H₂₀FClN₄O₂
  • Key Differences: Chlorine substituent introduces higher lipophilicity compared to fluorine. The pyridine ring (vs. pyridazinone) alters electronic distribution .
Compound 4h :

2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide

  • Substituents :
    • 4-Nitrophenyl on the acetamide side chain
  • Physical Properties :
    • Melting point: 231–233°C
    • IR peaks: 3333 cm⁻¹ (N-H), 1668 cm⁻¹ (C=O)
    • Molecular formula: C₂₇H₂₀ClN₅O₄
Example 83 (from ) :

2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Substituents: Dimethylamino and isopropoxy groups on aromatic rings Chromenone moiety fused to pyrazolo-pyrimidine
  • Physical Properties :
    • Melting point: 302–304°C (higher than target compound’s analogs)
    • Molecular weight: 571.2 g/mol
  • Key Differences: Chromenone fusion likely enhances π-π stacking interactions. Dimethylamino group improves solubility but may reduce metabolic stability .

Comparative Data Table

Property Target Compound Compound 4f Compound 4h Example 83
Core Structure Pyrazolo[3,4-d]pyridazinone Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-d]pyrimidine + Chromenone
Key Substituents 4-Fluorophenyl, CF₃-phenyl 4-Chlorophenyl, Ph, F-Ph 4-Chlorophenyl, NO₂-Ph Dimethylamino, Isopropoxy
Melting Point (°C) Not reported 214–216 231–233 302–304
IR C=O Stretch (cm⁻¹) Not reported 1684 1668 Not reported
Molecular Formula C₂₃H₁₇F₄N₅O₂ (estimated) C₂₇H₂₀FClN₄O₂ C₂₇H₂₀ClN₅O₄ C₃₄H₂₈F₃N₅O₄

Key Structural and Functional Insights

Thermal Stability: Higher melting points in analogs like Example 83 suggest increased crystallinity due to bulky substituents (e.g., chromenone) .

Bioactivity Implications :

  • While direct bioactivity data for the target compound are lacking, analogs with nitro or trifluoromethyl groups often exhibit improved pharmacokinetic profiles due to metabolic resistance .

常见问题

Q. Analytical Confirmation :

  • NMR : 1H^1H NMR should show a singlet for the acetamide methyl group (~2.1 ppm) and aromatic protons for both fluorophenyl and trifluoromethylphenyl groups (7.2–8.3 ppm) .
  • HPLC-MS : Retention time and molecular ion peak ([M+H]+^+) matching theoretical mass (e.g., m/z 507.2 for C23_{23}H17_{17}F4_4N5_5O2_2) .

Advanced Research Questions

What strategies address low solubility in biological assays, and how are they validated?

Low aqueous solubility (common with trifluoromethyl and fluorophenyl groups) can be mitigated via:

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the acetamide nitrogen .

Q. Validation Protocol :

Solubility Testing : Shake-flask method in PBS (pH 7.4) at 25°C.

In Vitro Activity : Compare IC50_{50} values in solubility-optimized vs. standard buffers to rule out artifactual inhibition .

How are structural-activity relationships (SAR) analyzed for fluorophenyl and trifluoromethylphenyl substitutions?

SAR studies require systematic variation of substituents and bioactivity testing:

  • Fluorophenyl Group : Replace 4-fluorophenyl with Cl, Br, or CF3_3 to assess electronic effects on target binding.
  • Trifluoromethylphenyl : Compare with methyl, ethyl, or H-substituted analogs to evaluate hydrophobic interactions .

Table 2 : SAR data for analogs (hypothetical)

R1_1 (Pyridazinone)R2_2 (Acetamide)IC50_{50} (nM)Solubility (µg/mL)
4-Fluorophenyl4-CF3_3Ph128.5
4-Chlorophenyl4-CF3_3Ph456.2
4-Fluorophenyl4-MePh21015.4

Key Insight : The 4-fluorophenyl group enhances potency due to optimal electron-withdrawing effects, while the trifluoromethylphenyl improves membrane permeability .

How are contradictory bioactivity data resolved across different assay platforms?

Contradictions (e.g., high potency in enzymatic assays vs. low cellular activity) may arise from off-target effects or assay conditions. Resolution strategies include:

Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for target engagement .

Metabolic Stability Testing : Use liver microsomes to identify rapid degradation in cellular models .

Counter-Screening : Test against related kinases or receptors to rule out promiscuity .

What computational methods predict metabolic liabilities in this compound?

  • In Silico Tools :
    • SwissADME : Predicts CYP450 metabolism sites (e.g., oxidation of pyridazinone methyl group) .
    • MetaSite : Identifies likely glucuronidation sites on the acetamide nitrogen .
  • Experimental Follow-Up : Incubate with human hepatocytes and analyze metabolites via LC-HRMS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。